Azocan-(2Z)-ylideneamine

Description

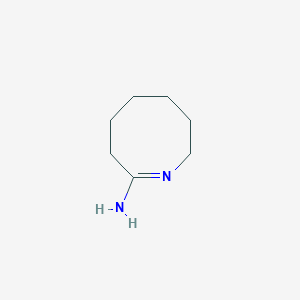

Azocan-(2Z)-ylideneamine is an eight-membered heterocyclic compound featuring a (2Z)-ylideneamine moiety. While direct references to this compound are absent in the provided evidence, its structural and functional characteristics can be inferred from analogous ylideneamine derivatives. The (2Z)-ylideneamine group consists of an imine (C=N) bond in the Z-configuration, which is critical for its electronic properties and coordination chemistry. Azocan, an azacyclooctane ring, introduces unique steric and electronic effects compared to smaller heterocycles like benzothiazoles or thiazolidinones .

Properties

Molecular Formula |

C7H14N2 |

|---|---|

Molecular Weight |

126.20 g/mol |

IUPAC Name |

2,3,4,5,6,7-hexahydroazocin-8-amine |

InChI |

InChI=1S/C7H14N2/c8-7-5-3-1-2-4-6-9-7/h1-6H2,(H2,8,9) |

InChI Key |

AZNNPSMXKKWOPY-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCN=C(CC1)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Azocan-(2Z)-ylideneamine

- Core Structure : Eight-membered azocane ring with a (2Z)-ylideneamine substituent.

- Synthesis : Likely involves alkylation or condensation reactions, similar to methods for benzothiazole-based ylideneamines (e.g., KOH-mediated deprotonation followed by alkylation with MeI or CF₃SO₃Me) .

- Byproducts: Potential dimerization (as seen in benzothiazole derivatives under high temperatures) may occur but could be mitigated by the larger ring size .

(2Z,5Z)-Thiazolidinone Derivatives (e.g., Compounds 7o, 7p)

- Core Structure: Five-membered thiazolidinone ring with dual (2Z,5Z)-ylideneamine groups.

- Synthesis : Prepared via reactions in dioxane, followed by crystallization and spectroscopic validation (IR, NMR, MS) .

- Substituents: Functional groups like thiophene or dimethylamino benzylidene enhance electronic diversity but reduce steric bulk compared to azocan .

Benzothiazole Ylideneamine Gold Complexes (e.g., Ligands I–III)

- Core Structure : Six-membered benzothiazole with ylideneamine substituents.

- Synthesis : Requires strict temperature control (<66°C) to avoid dimeric byproducts (e.g., compound IV) .

- Applications: Used as ligands for gold(I) complexes, demonstrating strong σ-donor properties .

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.